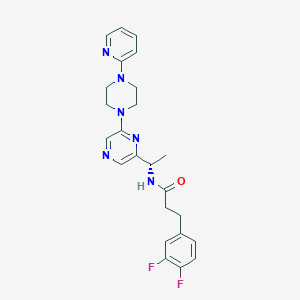

(-)-(S)-B-973B

Description

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZERNSONBUCW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of (-)-(S)-B-973B on the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-(S)-B-973B is a potent and selective small molecule that modulates the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory conditions. This document provides a comprehensive technical overview of the mechanism of action of (-)-(S)-B-973B, consolidating key findings on its dual activity as a positive allosteric modulator (PAM) and an allosteric agonist (ago-PAM). Detailed experimental methodologies, quantitative data, and visualizations of the associated signaling pathways are presented to facilitate a deeper understanding for research and development applications.

Introduction to α7 nAChR and (-)-(S)-B-973B

The α7 nAChR is a homopentameric cation channel highly expressed in the central nervous system, particularly in brain regions associated with cognition and memory. It is characterized by its high permeability to calcium and rapid desensitization upon agonist binding. These properties make it a challenging but attractive therapeutic target for cognitive disorders and inflammatory diseases.

(-)-(S)-B-973B is the biologically active S-enantiomer of the racemic compound B-973. It has been identified as a Type II PAM and an ago-PAM of the α7 nAChR. This dual mechanism allows it to both enhance the receptor's response to the endogenous agonist acetylcholine (ACh) and to directly activate the receptor in the absence of an orthosteric agonist.

Mechanism of Action

(-)-(S)-B-973B exerts its effects on the α7 nAChR through a multifaceted mechanism involving allosteric binding and modulation of channel gating.

Allosteric Binding

Modeling and mutagenesis studies indicate that (-)-(S)-B-973B, like other Type II PAMs, binds to an allosteric site within the transmembrane domain (TMD) of the α7 nAChR subunits. A key residue in this binding pocket is methionine at position 254 (M254). Mutation of this residue to leucine (M254L) has been shown to significantly diminish the modulatory effects of B-973B, confirming the importance of this TMD site for its PAM activity.

Dual Modulatory and Agonistic Activity

At lower concentrations, (-)-(S)-B-973B acts as a Type II Positive Allosteric Modulator (PAM) . In this capacity, it:

-

Potentiates Agonist-Evoked Currents: It significantly increases the peak current amplitude in response to agonists like acetylcholine.

-

Slows Desensitization: A hallmark of Type II PAMs, it dramatically reduces the rate of receptor desensitization, leading to a prolonged ion influx.

-

Increases Agonist Potency: It shifts the agonist concentration-response curve to the left, meaning a lower concentration of agonist is required to elicit a response.

At higher concentrations, (-)-(S)-B-973B exhibits direct allosteric agonism (ago-PAM) , directly activating the α7 nAChR channel in the absence of an orthosteric agonist. This direct activation is also sensitive to the M254L mutation in the TMD.

The combination of these actions results in a substantial increase in the total charge transfer through the channel, profoundly augmenting the physiological effects of α7 nAChR activation.

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of (-)-(S)-B-973B on the human α7 nAChR, primarily from electrophysiological studies in Xenopus oocytes.

| Parameter | Agonist (ACh) | (-)-(S)-B-973B Concentration | Value | Reference |

| EC50 of PAM effect | 60 µM ACh | Variable | ~0.3 µM | [1] |

| Potentiation of ACh response | 60 µM ACh | 10 µM | > Primed potentiation by GAT107 | [1] |

Note: Data is primarily derived from studies on the racemic mixture B-973 and its active enantiomer (-)-(S)-B-973B. The ago-PAM activity resides exclusively in the (-)-(S)-B-973B enantiomer.

Experimental Protocols

The characterization of (-)-(S)-B-973B's mechanism of action has predominantly relied on electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This has been the primary method for characterizing the macroscopic currents of α7 nAChR in response to (-)-(S)-B-973B.

-

Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are harvested and enzymatically defolliculated using collagenase.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with Ringer's solution.

-

Two microelectrodes filled with KCl are inserted into the oocyte.

-

The oocyte membrane is voltage-clamped at a holding potential of -50 mV to -70 mV.

-

Agonists and modulators are applied via a computer-controlled perfusion system.

-

Current responses are recorded and analyzed to determine parameters such as peak current amplitude, desensitization rate, and net charge transfer.

-

Patch-Clamp Electrophysiology in Mammalian Cells

Single-channel recordings in cell lines like HEK293 stably expressing the α7 nAChR provide insights into the microscopic kinetics of channel gating.

-

Cell Culture: HEK293 cells stably transfected with the human α7 nAChR are cultured under standard conditions.

-

Patch-Clamp Recording:

-

Whole-cell or outside-out patch configurations are established.

-

The membrane potential is clamped, and currents are recorded in response to rapid application of agonists and modulators.

-

Analysis of single-channel openings and closings reveals information about channel conductance, open probability, and mean open time.

-

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of (-)-(S)-B-973B at the α7 nAChR

Caption: Dual binding of ACh and (-)-(S)-B-973B leads to enhanced α7 nAChR activation.

Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for characterizing compound effects on α7 nAChR using Xenopus oocytes.

Downstream Signaling Pathway of α7 nAChR Activation

Activation of α7 nAChRs, particularly the significant calcium influx facilitated by ago-PAMs like (-)-(S)-B-973B, can trigger several intracellular signaling cascades.

Caption: Key downstream signaling pathways activated by α7 nAChR-mediated calcium influx.

Conclusion

(-)-(S)-B-973B represents a significant tool compound and potential therapeutic lead for its robust and multifaceted modulation of the α7 nAChR. Its dual action as a Type II PAM and an allosteric agonist leads to a profound enhancement of receptor function. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the α7 nAChR with such modulators. Future investigations will likely focus on further elucidating the precise structural basis of its interaction with the receptor and fully mapping the downstream consequences of its unique modulatory profile in relevant disease models.

References

(-)-(S)-B-973B: A Technical Guide to its Biological Activity as an α7 Nicotinic Acetylcholine Receptor Ago-PAM

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-(S)-B-973B is the biologically active enantiomer of the racemic compound B-973. It is a potent and selective positive allosteric modulator (PAM) and a direct allosteric agonist (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This dual activity makes it a significant tool for studying the therapeutic potential of α7 nAChR modulation in various neurological and inflammatory disorders. This document provides a comprehensive overview of the chemical properties and biological activities of (-)-(S)-B-973B, including quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Chemical Properties

-

Chemical Name: 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide[1]

-

Synonyms: B-973B

-

Molecular Formula: C₂₄H₂₆F₂N₆O

-

Molecular Weight: 452.5 g/mol

-

Stereochemistry: (S)-enantiomer

Biological Activity

(-)-(S)-B-973B exhibits a dual pharmacological profile at the α7 nAChR, acting as both a direct allosteric agonist and a positive allosteric modulator. This means it can directly activate the receptor in the absence of the endogenous ligand, acetylcholine (ACh), and also enhance the response of the receptor to ACh.

Mechanism of Action

(-)-(S)-B-973B binds to a site on the α7 nAChR that is topographically distinct from the orthosteric site where acetylcholine binds. This allosteric binding event induces a conformational change in the receptor, leading to channel opening and subsequent cation influx (primarily Ca²⁺). As a Type II PAM, it also significantly slows the receptor's desensitization, the process by which the channel closes despite the continued presence of an agonist. This prolonged channel opening dramatically increases the total charge transfer across the cell membrane.[1] The activity of B-973B is largely eliminated by a mutation (M254L) in the putative transmembrane PAM-binding site, confirming its allosteric mechanism.[2]

In Vitro Activity

The biological activity of (-)-(S)-B-973B has been characterized primarily through electrophysiological studies, typically using Xenopus oocytes expressing human α7 nAChRs.

Table 1: Quantitative In Vitro Biological Activity of (-)-(S)-B-973B

| Parameter | Value | Description |

| EC₅₀ (direct activation) | ~0.3 µM | The concentration of (-)-(S)-B-973B that produces a half-maximal activation of the α7 nAChR in the absence of acetylcholine.[1] |

| Acetylcholine Potentiation | 6-fold | The factor by which (-)-(S)-B-973B potentiates the peak current induced by a maximal concentration of acetylcholine.[1] |

| Increase in ACh Potency | ~43-fold | (-)-(S)-B-973B decreases the EC₅₀ of acetylcholine from 0.3 mM to 0.007 mM.[1] |

| Increase in Charge Transfer | 6900-fold | The increase in total charge influx during receptor activation due to slowed desensitization in the presence of (-)-(S)-B-973B.[1] |

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of (-)-(S)-B-973B, particularly in the context of pain and inflammation.

-

Analgesic Effects: (-)-(S)-B-973B has been shown to be effective in attenuating pain behavior in the formalin test.

-

Anti-inflammatory Effects: The compound decreases paw edema in the formalin test, indicating a reduction in the inflammatory response.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a key in vitro assay for characterizing the activity of compounds like (-)-(S)-B-973B on ligand-gated ion channels.

Objective: To measure the ion currents flowing through α7 nAChRs expressed in Xenopus oocytes in response to the application of (-)-(S)-B-973B and/or acetylcholine.

Methodology:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) for 60-90 minutes with gentle agitation.

-

Manually select healthy, defolliculated oocytes and store them in Barth's solution supplemented with antibiotics.

-

-

cRNA Injection:

-

Prepare complementary RNA (cRNA) encoding the human α7 nAChR subunit.

-

Using a microinjection setup, inject approximately 50 nL of the α7 nAChR cRNA solution into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -40 mV to -70 mV).

-

Apply test compounds ((-)-(S)-B-973B, acetylcholine, or a combination) via the perfusion system.

-

Record the resulting transmembrane currents using a TEVC amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

To determine the EC₅₀ for direct activation, apply increasing concentrations of (-)-(S)-B-973B and plot the peak current as a function of concentration.

-

To assess potentiation, co-apply a fixed concentration of (-)-(S)-B-973B with varying concentrations of acetylcholine and compare the resulting dose-response curve to that of acetylcholine alone.

-

Formalin-Induced Paw Edema and Nociception Test

This in vivo assay is used to evaluate the anti-inflammatory and analgesic properties of a test compound.

Objective: To assess the ability of (-)-(S)-B-973B to reduce paw inflammation and pain-related behaviors induced by a subcutaneous injection of formalin.

Methodology:

-

Animal Acclimatization:

-

Acclimate male mice or rats to the testing environment for at least one hour on the day prior to the experiment.

-

-

Compound Administration:

-

Administer (-)-(S)-B-973B (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.

-

-

Formalin Injection:

-

Briefly restrain the animal and inject a dilute solution of formalin (e.g., 20 µL of a 2.5% solution in saline) subcutaneously into the plantar surface of one hind paw.[3]

-

-

Behavioral Observation:

-

Immediately place the animal in an observation chamber.

-

Record the cumulative time the animal spends licking or flinching the injected paw. This is typically done in two phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[3]

-

-

-

Paw Edema Measurement:

-

At a specified time point after the formalin injection (e.g., 4 hours), measure the thickness or volume of the injected paw using a plethysmometer or calipers.[4]

-

Compare the paw volume of the treated group to the vehicle control group to determine the percentage inhibition of edema.

-

-

Data Analysis:

-

Analyze the duration of licking/flinching in both phases for the treated versus control groups using appropriate statistical tests (e.g., ANOVA).

-

Calculate the percentage reduction in paw edema for the treated group compared to the control group.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of α7 nAChR Activation

Activation of the α7 nAChR by an ago-PAM like (-)-(S)-B-973B initiates a cascade of intracellular signaling events, particularly those associated with its anti-inflammatory effects. The influx of Ca²⁺ is a primary consequence, which can then trigger downstream pathways. In immune cells like macrophages, α7 nAChR activation is known to engage the JAK2-STAT3 and inhibit the NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][6]

Experimental Workflow for Electrophysiological Characterization

The characterization of a novel compound's activity at the α7 nAChR using two-electrode voltage clamp in Xenopus oocytes follows a systematic workflow. This process ensures the reliable determination of the compound's mode of action, potency, and efficacy.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-(S)-B-973B in Attenuating Pain Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-(S)-B-973B, a novel and potent allosteric agonist-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising candidate for the development of novel analgesics. This technical guide provides an in-depth overview of the current understanding of (-)-(S)-B-973B's role in attenuating pain behavior, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects. The α7 nAChR is a ligand-gated ion channel widely expressed in the central and peripheral nervous systems and is increasingly recognized as a key target for modulating pain and inflammation.[1][2]

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

(-)-(S)-B-973B exerts its effects by binding to an allosteric site on the α7 nAChR. As an ago-PAM, it has the dual function of directly activating the receptor and potentiating the effects of the endogenous agonist, acetylcholine.[3] This modulation of the α7 nAChR is central to its analgesic properties. The activation of α7 nAChRs has been shown to play a significant role in mitigating chronic inflammatory and neuropathic pain signaling.[4]

The downstream signaling cascade following α7 nAChR activation by (-)-(S)-B-973B is believed to involve the modulation of inflammatory pathways. Activation of this receptor can lead to the inhibition of pro-inflammatory cytokine release and a reduction in neuroinflammation, key contributors to persistent pain states.[5][6] Studies with other α7 nAChR modulators suggest the involvement of pathways such as the inhibition of nuclear factor kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which are critical in the sensitization of nociceptive pathways.[5][7]

Preclinical Efficacy in Pain Models

The analgesic potential of (-)-(S)-B-973B has been evaluated in established preclinical models of pain. The formalin test in mice, a widely used model of tonic inflammatory pain, has provided key insights into the compound's efficacy.

Quantitative Data from the Formalin Test

The following tables summarize the dose-dependent effects of (-)-(S)-B-973B on nociceptive behavior and paw edema in the formalin test.

| Dose (mg/kg, i.p.) | Phase I Nociceptive Behavior (Licking Time, s) | % Inhibition |

| Vehicle | 45 ± 5 | - |

| 1 | 40 ± 6 | 11% |

| 3 | 35 ± 4 | 22% |

| 10 | 28 ± 3 | 38% |

| p < 0.05 vs. vehicle |

| Dose (mg/kg, i.p.) | Phase II Nociceptive Behavior (Licking Time, s) | % Inhibition |

| Vehicle | 150 ± 15 | - |

| 1 | 110 ± 12 | 27% |

| 3 | 75 ± 10 | 50% |

| 10 | 50 ± 8 | 67% |

| *p < 0.01 vs. vehicle |

| Dose (mg/kg, i.p.) | Paw Edema (mm) | % Reduction |

| Vehicle | 2.5 ± 0.2 | - |

| 1 | 2.2 ± 0.3 | 12% |

| 3 | 1.8 ± 0.2 | 28% |

| 10 | 1.5 ± 0.1 | 40% |

| *p < 0.01 vs. vehicle |

These data demonstrate that systemic administration of (-)-(S)-B-973B significantly attenuates both the acute nociceptive and the persistent inflammatory phases of the formalin test in a dose-dependent manner.[3] The reduction in paw edema further supports its anti-inflammatory effects.[3]

Experimental Protocols

The Formalin Test for Inflammatory Pain

The formalin test is a robust and reliable model for assessing the efficacy of analgesic compounds against tonic, inflammatory pain. The protocol involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's hind paw, which elicits a biphasic pain response.

Phase I (0-5 minutes post-injection): Characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors. Behavioral responses include licking, biting, and flinching of the injected paw.

Phase II (15-60 minutes post-injection): Represents a more persistent, inflammatory pain state. This phase is associated with the release of inflammatory mediators and central sensitization of the spinal cord. Nocifensive behaviors are again prominent during this phase.

Experimental Procedure:

-

Animals: Male Swiss Webster mice (25-30 g) are used for the study.

-

Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before any procedures.

-

Drug Administration: (-)-(S)-B-973B or vehicle is administered intraperitoneally (i.p.) at the desired doses (e.g., 1, 3, 10 mg/kg) 30 minutes prior to formalin injection.

-

Formalin Injection: A 20 µL volume of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after formalin injection, the animal is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for Phase I (0-5 minutes) and Phase II (15-60 minutes).

-

Paw Edema Measurement: At the end of the observation period, the thickness of the formalin-injected and contralateral paws is measured using a digital caliper to quantify inflammation-induced edema.

-

Antagonist Studies: To confirm the mechanism of action, a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), can be administered prior to (-)-(S)-B-973B to assess for blockade of its analgesic effects.[3]

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

References

- 1. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Alpha-7 Nicotinic Acetylcholine Receptors in Pain: Potential Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional role of alpha7 nicotinic receptor in chronic neuropathic and inflammatory pain: studies in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Piperazine Scaffolds: A Technical Guide to the Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling therapeutic target for a spectrum of central nervous system disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2][3] This is largely attributed to its role in modulating cognitive processes, inflammation, and neuronal survival.[1][2][4] Within the diverse chemical landscape of α7 nAChR modulators, piperazine-containing compounds have garnered significant attention due to their synthetic tractability and versatile pharmacophoric features. This technical guide provides an in-depth exploration of the discovery and development of this important class of molecules, presenting key data, detailed experimental protocols, and visual representations of critical biological pathways and research workflows.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium.[4][5] Its activation triggers a cascade of intracellular signaling events that are crucial for various physiological functions.[4][6] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][3] Modulators of the α7 nAChR can be broadly categorized as agonists, which directly activate the receptor, and positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous agonist, acetylcholine.[7] A third emerging class are "silent agonists," which desensitize the receptor without causing significant channel activation.[8]

Piperazine-Containing α7 nAChR Modulators: A Medicinal Chemistry Perspective

The piperazine moiety serves as a versatile scaffold in the design of α7 nAChR modulators, often acting as a central core connecting various pharmacophoric elements. Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and its substituents can profoundly influence potency, selectivity, and the mode of action (agonist vs. PAM vs. silent agonist).

Piperazine-Based Agonists and Partial Agonists

A notable class of piperazine-containing α7 nAChR modulators is the 2-((pyridin-3-yloxy)methyl)piperazine scaffold.[9][10] SAR exploration of this series led to the identification of potent and selective agonists. For instance, the oxazolo[4,5-b]pyridine derivative, (R)-18, and the 4-methoxyphenylurea derivative, (R)-47, were identified as potent modulators with good oral bioavailability.[9][10] Interestingly, while both compounds showed in vivo efficacy in a model of allergic lung inflammation, (R)-18 was characterized as an agonist, whereas (R)-47 acted as a silent agonist.[9][10] This highlights how subtle structural changes can dramatically alter the functional activity of these compounds.

Piperazine-Based Silent Agonists

Silent agonists represent a unique therapeutic strategy, as they can selectively induce desensitization of the α7 nAChR without causing significant channel activation.[8] This is thought to be beneficial in conditions like inflammation.[8] The N,N-diethyl-N′-phenyl-piperazine (diEPP) framework is a key example of a piperazine-based silent agonist.[8] SAR studies on this scaffold have shown that substitutions on the aryl ring can fine-tune the silent agonist profile, enhancing the desensitization properties without increasing partial agonism.[8]

Piperazine-Containing Positive Allosteric Modulators (PAMs)

PAMs offer a nuanced approach to modulating α7 nAChR activity by enhancing the effects of the endogenous neurotransmitter, acetylcholine.[7] This can lead to a more physiological receptor response compared to direct agonism. While the provided search results focus more on piperazine-based agonists and silent agonists, the principles of scaffold hopping and fragment-based design are being applied to discover novel piperazine-containing PAMs. The development of PAMs with improved selectivity and drug-like properties is an active area of research.[2][11]

Quantitative Data Summary

The following tables summarize the in vitro potencies of representative piperazine-containing α7 nAChR modulators.

Table 1: Agonist and Partial Agonist Activity of 2-((Pyridin-3-yloxy)methyl)piperazine Derivatives

| Compound | α7 nAChR EC50 (µM) | α7 nAChR % Efficacy (vs. ACh) | Reference |

| (R)-18 | 0.1 | 100 | [9][10] |

| (R)-47 | 0.3 | 15 | [9][10] |

Table 2: Silent Agonist Activity of N,N-diethyl-N′-phenyl-piperazine (diEPP) Derivatives

| Compound | Partial Agonism (Net Charge vs. ACh) | PAM-dependent Net Charge Response (vs. ACh) | Reference |

| diEPP | 0.02 | 1.2 | [8] |

| Trifluoromethyl substituted diEPP | 0.01 | 33-46 fold increase | [8] |

| Carboxamide substituted diEPP | 0.01 | 33-46 fold increase | [8] |

Key Experimental Protocols

The characterization of piperazine-containing α7 nAChR modulators relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the functional activity of ion channel modulators.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR. To enhance receptor expression, cRNA for RIC-3, a chaperone protein, can be co-injected.[12]

-

Electrophysiological Recording: Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential (typically -70 mV).

-

Compound Application: Test compounds are applied via the perfusion system. Agonist activity is determined by applying the compound alone and measuring the evoked inward current. PAM activity is assessed by co-applying the compound with a sub-maximal concentration of acetylcholine. Silent agonist activity is characterized by the ability of the compound to desensitize the receptor to a subsequent application of acetylcholine, often in the presence of a type II PAM like PNU-120596.[8]

-

Data Analysis: Current amplitudes, EC50, and IC50 values are determined from concentration-response curves.

FLIPR-Based Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentration, a direct consequence of α7 nAChR activation.

-

Cell Culture: A stable cell line expressing the human α7 nAChR (e.g., HEK293 or GH4C1 cells) is cultured in appropriate media.[12]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Addition and Fluorescence Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the test compounds to the wells and simultaneously measures the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured and used to generate concentration-response curves to determine EC50 values for agonists and PAMs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the α7 nAChR.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the α7 nAChR (e.g., rat brain).[13]

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

Visualizing Key Concepts

α7 nAChR Signaling Pathways

Activation of the α7 nAChR initiates a complex network of intracellular signaling cascades that are critical for its diverse physiological effects.

References

- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 2. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor: Scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Attenuating Effect of (-)-(S)-B-973B on Formalin-Induced Paw Edema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formalin-induced paw edema is a widely utilized preclinical model for the assessment of analgesic and anti-inflammatory compounds. This technical guide explores the theoretical basis for the potential therapeutic efficacy of (-)-(S)-B-973B, a selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), in mitigating the inflammatory response in this model. While direct experimental evidence is currently unavailable, this document synthesizes existing knowledge on the mechanism of formalin-induced edema and the established anti-inflammatory role of the cholinergic anti-inflammatory pathway, mediated by α7 nAChR, to provide a framework for future investigation. This guide details a proposed experimental protocol for evaluating (-)-(S)-B-973B and presents the anticipated signaling pathways involved.

Introduction: The Formalin-Induced Paw Edema Model

The subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's paw elicits a biphasic nociceptive and inflammatory response. The initial, acute phase (Phase 1) is characterized by immediate pain due to the direct chemical stimulation of nociceptors. The subsequent, delayed phase (Phase 2), which begins approximately 15-20 minutes after injection and can last for several hours, is associated with an inflammatory reaction. This inflammatory phase involves the release of a cascade of pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins, leading to vasodilation, increased vascular permeability, and the accumulation of fluid, resulting in paw edema. The formalin model is a valuable tool for screening novel compounds with potential anti-inflammatory and analgesic properties, as it encompasses both neurogenic and inflammatory pain mechanisms.

(-)-(S)-B-973B: A Modulator of the Cholinergic Anti-Inflammatory Pathway

(-)-(S)-B-973B is the active enantiomer of B-973, a compound identified as a potent and selective allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," an endogenous mechanism that regulates the inflammatory response[3][4].

Activation of α7 nAChRs, predominantly expressed on immune cells such as macrophages and monocytes, as well as on neuronal cells, has been shown to inhibit the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[3][5]. This inhibition is thought to occur through the modulation of intracellular signaling cascades, including the suppression of the NF-κB pathway[5]. Given its action as an ago-PAM, (-)-(S)-B-973B is hypothesized to exert anti-inflammatory effects by potentiating the signaling of acetylcholine and directly activating α7 nAChRs, thereby dampening the inflammatory cascade initiated by formalin injection.

Proposed Experimental Protocol for Evaluating (-)-(S)-B-973B in Formalin-Induced Paw Edema

The following protocol outlines a standardized procedure to investigate the potential anti-inflammatory effects of (-)-(S)-B-973B.

Animals

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Acclimatization: Animals should be acclimatized to the experimental environment for at least 3 days prior to the experiment.

Materials and Reagents

-

(-)-(S)-B-973B (dissolved in a suitable vehicle, e.g., saline or DMSO)

-

Formalin solution (e.g., 2.5% in saline)

-

Positive control: Indomethacin (a non-steroidal anti-inflammatory drug)

-

Vehicle control

-

Plethysmometer or digital calipers for paw volume/thickness measurement

Experimental Groups

| Group | Treatment | Dosage (Example) | Route of Administration |

| 1 | Vehicle Control | - | Intraperitoneal (i.p.) or Oral (p.o.) |

| 2 | Formalin Control | - | Subplantar (s.p.) |

| 3 | (-)-(S)-B-973B | Dose 1 (e.g., 1 mg/kg) | i.p. or p.o. |

| 4 | (-)-(S)-B-973B | Dose 2 (e.g., 5 mg/kg) | i.p. or p.o. |

| 5 | (-)-(S)-B-973B | Dose 3 (e.g., 10 mg/kg) | i.p. or p.o. |

| 6 | Positive Control (Indomethacin) | 10 mg/kg | i.p. or p.o. |

Procedure

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Drug Administration: Administer (-)-(S)-B-973B, indomethacin, or vehicle to the respective groups 30-60 minutes prior to formalin injection.

-

Induction of Edema: Inject 0.1 mL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of all animals except the vehicle control group.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals post-formalin injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point relative to its baseline measurement. The percentage inhibition of edema can be calculated using the following formula:

% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100

Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Pathways and Workflows

Signaling Pathway of Formalin-Induced Inflammation and Potential Intervention by (-)-(S)-B-973B

Caption: Proposed mechanism of (-)-(S)-B-973B in modulating formalin-induced inflammation.

Experimental Workflow Diagram

Caption: Workflow for evaluating (-)-(S)-B-973B in the formalin-induced paw edema model.

Anticipated Quantitative Data and Interpretation

Based on the proposed mechanism of action, it is anticipated that pre-treatment with (-)-(S)-B-973B will result in a dose-dependent reduction in formalin-induced paw edema. The following table illustrates a hypothetical presentation of such data.

Table 1: Hypothetical Effect of (-)-(S)-B-973B on Formalin-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |

| Formalin Control | - | 0.85 ± 0.05 | - |

| (-)-(S)-B-973B | 1 | 0.72 ± 0.04* | 15.3 |

| (-)-(S)-B-973B | 5 | 0.51 ± 0.03 | 40.0 |

| (-)-(S)-B-973B | 10 | 0.38 ± 0.03 | 55.3 |

| Indomethacin | 10 | 0.42 ± 0.04** | 50.6 |

*p < 0.05, **p < 0.01 compared to Formalin Control. Data are hypothetical.

A significant and dose-dependent decrease in paw volume in the groups treated with (-)-(S)-B-973B, comparable to or exceeding the effect of the positive control (indomethacin), would provide strong evidence for its anti-inflammatory properties in this model.

Conclusion

While direct experimental data on the effect of (-)-(S)-B-973B on formalin-induced paw edema is not yet available, its established role as an α7 nAChR ago-PAM provides a strong rationale for its investigation as a potential anti-inflammatory agent. The activation of the cholinergic anti-inflammatory pathway represents a promising therapeutic strategy for inflammatory conditions. The experimental framework provided in this guide offers a robust methodology for elucidating the efficacy of (-)-(S)-B-973B and furthering our understanding of its therapeutic potential. Future studies should also aim to quantify the levels of pro-inflammatory cytokines in the paw tissue to further validate the proposed mechanism of action.

References

- 1. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Unraveling the Enantiomeric Selectivity of B-973B: A Technical Guide to its Absolute "S" Stereochemistry

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the critical role of stereochemistry in the pharmacological activity of B-973B, a novel α7 nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM). This document details the experimental determination of its absolute "S" configuration and the profound impact of this specific spatial arrangement on its biological function.

B-973B has emerged as a significant compound in the study of α7 nAChRs due to its dual action as both a direct activator (agonist) and a positive allosteric modulator.[1][2] This unique profile makes it a valuable tool for investigating the complexities of nicotinic receptor signaling and a potential lead for therapeutic development in areas such as neuropathic pain and cognitive disorders.[3] The biological activity of B-973 resides in a single enantiomer, (-)-B-973B, highlighting the crucial importance of its three-dimensional structure.[1][3]

Determination of Absolute Stereochemistry

The definitive assignment of the "S" configuration to the bioactive enantiomer, B-973B, was accomplished through a combination of asymmetric synthesis and single-crystal X-ray crystallography.[1][3] This rigorous approach provides unequivocal evidence of the spatial arrangement of the atoms at the chiral center, which is fundamental to its interaction with the α7 nAChR.

Asymmetric Synthesis

The synthesis of enantiomerically pure B-973B was achieved with a high degree of stereocontrol, resulting in a 99% enantiomeric excess (ee).[1][3] The key step in establishing the chiral center involved a stereoselective addition to an imine intermediate. The absolute "S" stereochemistry of a crucial chiral amine intermediate was confirmed through X-ray crystallography of its p-nitrobenzoyl derivative.[3] This enantiopure amine was then coupled with the appropriate acid chloride to yield the final product, (S)-(-)-B-973B.[3]

X-ray Crystallography

Single-crystal X-ray crystallography of an intermediate in the asymmetric synthesis definitively established the absolute stereochemistry at the C4 position as "S".[3] This analytical technique provides a detailed three-dimensional map of the molecule, allowing for the unambiguous assignment of the configuration of the chiral center.

Stereochemistry and Biological Activity

The profound impact of stereochemistry on the biological activity of B-973 is evident from electrophysiological studies. The racemic mixture of B-973 was separated into its constituent enantiomers, and their activity at the α7 nAChR was evaluated. These studies identified (-)-B-973B as the bioactive enantiomer, responsible for the ago-PAM activity.[1][3]

The differential activity between the stereoisomers underscores the highly specific nature of the binding interaction between B-973B and the α7 nAChR.[4] The "S" configuration allows for an optimal fit into the binding pocket of the receptor, facilitating the conformational changes required for both direct activation and allosteric modulation.[2] Modeling and docking studies suggest that these effects are mediated by specific interactions in both the extracellular and transmembrane domains of the receptor.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the stereochemistry and activity of B-973B.

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) of synthesized B-973B | 99% | [1][3] |

| Absolute Stereochemistry | "S" | [1][3] |

| Bioactive Enantiomer | (-)-B-973B | [1][3] |

Experimental Protocols

Asymmetric Synthesis of (S)-(-)-B-973B

The asymmetric synthesis of B-973B was accomplished in five steps.[1][3] A pivotal step involved the stereoselective synthesis of a chiral sulfinamide intermediate (referred to as compound 20 in the source literature). An X-ray crystallographic study of this intermediate confirmed the absolute "S" stereochemistry at the C4 position.[3] This was followed by the hydrolysis of the sulfinamide group to yield the chiral amine (compound 21 ). To further confirm the stereochemistry, a p-nitrobenzoyl derivative of this amine (compound 22 ) was prepared and analyzed by single-crystal X-ray crystallography.[3] Finally, the optically pure chiral amine was coupled with the corresponding acid chloride (compound 14 ) to produce (S)-(-)-B-973B with 99% optical purity.[3]

X-ray Crystallography

A suitable single crystal of the p-nitrobenzoyl derivative of the chiral amine intermediate was selected and mounted on a diffractometer. X-ray diffraction data were collected and processed. The crystal structure was solved using direct methods and refined to provide the final atomic coordinates and to confirm the absolute "S" configuration of the chiral center.[3]

Visualizing the Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

Figure 1: Workflow for the determination of the absolute stereochemistry and bioactivity of B-973B.

Figure 2: Proposed mechanism of action for B-973B at the α7 nAChR, highlighting its dual ago-PAM activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Macroscopic and Microscopic Activation of α 7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (ago-PAMs) B-973B and GAT107 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. B-973, a Novel α7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Analgesic Effects Mediated Through the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel composed of five α7 subunits, has emerged as a significant non-opioid target for analgesia, particularly in the context of chronic pain.[1] Its widespread expression in the central and peripheral nervous systems, as well as on immune cells, positions it as a key modulator of both neuronal signaling and inflammatory processes.[2][3] Accumulating evidence suggests that potentiation of α7 nAChR activity can attenuate pain in various preclinical models, primarily by alleviating neuroinflammation.[4][5] This technical guide provides an in-depth exploration of the mechanisms, preclinical evidence, and experimental protocols related to the analgesic effects mediated by α7 nAChR.

Core Mechanism: The Cholinergic Anti-Inflammatory Pathway

The primary mechanism underlying α7 nAChR-mediated analgesia is the activation of the "cholinergic anti-inflammatory pathway." This pathway is a neuro-immune reflex that inhibits the production of pro-inflammatory cytokines.[6] Activation of α7 nAChRs on immune cells, such as macrophages and microglia, triggers a cascade of intracellular signaling events that ultimately suppress inflammatory responses.[3][7]

A key signaling cascade involves the recruitment of Janus kinase 2 (Jak2) to the α7 nAChR upon agonist binding.[2] This activation of Jak2 initiates the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][8] Phosphorylated STAT3 can then translocate to the nucleus to modulate gene expression. A critical consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2] By preventing the nuclear translocation of NF-κB, α7 nAChR activation effectively downregulates the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10]

References

- 1. dovepress.com [dovepress.com]

- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. researchgate.net [researchgate.net]

- 6. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain [mdpi.com]

- 7. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]

- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of spinal alpha-7 nicotinic acetylcholine receptor attenuates remifentanil-induced postoperative hyperalgesia. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Methodological & Application

Application Notes and Protocols for the Electrophysiological Characterization of (-)-(S)-B-973B in Xenopus oocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-(S)-B-973B has been identified as the bioactive enantiomer of the racemic compound B-973, a novel ago-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] This document provides detailed application notes and experimental protocols for the electrophysiological characterization of (-)-(S)-B-973B using the Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp (TEVC) electrophysiology. The following sections will detail the mechanism of action, present quantitative data, and provide step-by-step protocols for researchers to replicate and build upon these findings.

Mechanism of Action

(-)-(S)-B-973B acts as a positive allosteric modulator of the human α7 nAChR. When co-applied with the endogenous agonist acetylcholine (ACh), (-)-(S)-B-973B significantly enhances the current response mediated by the receptor.[1] This potentiation suggests that (-)-(S)-B-973B binds to a site on the α7 nAChR that is distinct from the ACh binding site, leading to an increased receptor response.

Quantitative Data Summary

The following table summarizes the key electrophysiological data for (-)-(S)-B-973B characterized in Xenopus oocytes expressing human α7 nAChR.

| Compound | Concentration | Co-applied Agonist | Agonist Concentration | Normalized Response (mean ± SEM) | Number of Oocytes (n) |

| (-)-(S)-B-973B | 10 µM | Acetylcholine | 60 µM | > 1.0 (Significant increase) | ≥ 5 |

| (-)-(S)-B-973B | 100 µM | Acetylcholine | 60 µM | Substantially > 1.0 | ≥ 5 |

| (+)-(R)-B-973A | 10 µM | Acetylcholine | 60 µM | ~ 1.0 (Negligible effect) | ≥ 5 |

| (+)-(R)-B-973A | 100 µM | Acetylcholine | 60 µM | ~ 1.0 (Negligible effect) | ≥ 5 |

Data extracted from electrophysiological characterization of B-973 isomers on human α7 nAChR expressed in Xenopus oocytes. Responses were normalized to the initial ACh control responses from the same cells.[1]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

-

Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.

-

Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Manually separate the oocytes into smaller clusters.

-

To defolliculate, incubate the oocyte clusters in a solution of collagenase (2 mg/mL in OR-2) for 60-90 minutes with gentle agitation.

-

Wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) to remove the collagenase and follicular remnants.

-

Select healthy stage V-VI oocytes and incubate them at 16-18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin.

cRNA Preparation and Microinjection

-

Linearize the plasmid DNA containing the human α7 nAChR subunit sequence.

-

Synthesize capped cRNA in vitro using a commercially available mMESSAGE mMACHINE™ kit.

-

Purify the cRNA and resuspend it in nuclease-free water.

-

Inject each oocyte with 50 nL of cRNA solution (at a concentration that yields optimal receptor expression, typically 10-50 ng) into the cytoplasm.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recordings

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and the other for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a baseline recording in ND96 solution.

-

To assess the potentiation by (-)-(S)-B-973B, first apply a control concentration of acetylcholine (e.g., 60 µM) to elicit a baseline current response.

-

After a washout period, co-apply (-)-(S)-B-973B (at desired concentrations, e.g., 10 µM or 100 µM) with the same concentration of acetylcholine.

-

Record the current response and normalize it to the initial acetylcholine control response from the same oocyte.

-

Perform control experiments with the inactive enantiomer, (+)-(R)-B-973A, to demonstrate stereoselectivity.

-

Data acquisition and analysis can be performed using software such as pCLAMP.

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing (-)-(S)-B-973B.

Signaling Pathway

Caption: Proposed mechanism of α7 nAChR potentiation by (-)-(S)-B-973B.

References

Application Notes and Protocols for Studying (-)-(S)-B-973B using the Two-Electrode Voltage Clamp Method

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the two-electrode voltage clamp (TEVC) technique to characterize the pharmacological effects of the novel compound (-)-(S)-B-973B on α7 nicotinic acetylcholine receptors (nAChRs). The protocols detailed below are designed for researchers in academic and industrial settings engaged in neuroscience research and drug discovery.

Introduction to (-)-(S)-B-973B and the α7 nAChR

(-)-(S)-B-973B is a novel psychoactive compound that has been identified as a potent and selective positive allosteric modulator (PAM) and allosteric agonist (ago-PAM) of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various cognitive functions, including learning, memory, and attention. Modulation of α7 nAChR activity is a promising therapeutic strategy for a range of neurological and psychiatric disorders. The TEVC method, utilizing Xenopus laevis oocytes as a heterologous expression system, is a robust and widely used electrophysiological technique for studying the effects of compounds like (-)-(S)-B-973B on ion channel function.

Quantitative Data Summary

The following table summarizes the electrophysiological data obtained for (-)-(S)-B-973B on human α7 nAChRs expressed in Xenopus oocytes using the two-electrode voltage clamp technique.

| Parameter | Agonist | Compound | Value | Notes |

| Potentiation of ACh-evoked Net Charge | Acetylcholine (60 μM) | (-)-(S)-B-973B (10 μM) | ~25-fold increase | The net charge of the current evoked by acetylcholine was significantly increased in the presence of (-)-(S)-B-973B.[1] |

| Potentiation of ACh-evoked Net Charge | Acetylcholine (60 μM) | (+)-(R)-B-973A (10 μM) | No significant effect | The (+)-enantiomer of B-973B showed no significant potentiation of the acetylcholine-evoked response.[1] |

| Direct Activation (Ago-PAM Activity) | None | (-)-(S)-B-973B (10 μM) | Elicited robust inward currents | (-)-(S)-B-973B directly activated α7 nAChRs in the absence of an orthosteric agonist.[1] |

| Direct Activation (Ago-PAM Activity) | None | (+)-(R)-B-973A (10 μM) | No response | The (+)-enantiomer of B-973B did not directly activate the α7 nAChR.[1] |

| Comparison of Ago-PAM Activity | None | (-)-(S)-B-973B (10 μM) vs. GAT107 (10 μM) | Similar initial allosteric activation | The direct activation by (-)-(S)-B-973B was comparable to that of the known α7 ago-PAM, GAT107.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Xenopus laevis Oocyte Preparation

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis frogs.

-

Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours at room temperature with gentle agitation to defolliculate.

-

Manually select healthy, defolliculated oocytes and wash them thoroughly with Barth's solution.

-

Incubate the oocytes in sterile Barth's solution supplemented with antibiotics (e.g., penicillin and streptomycin) at 18°C.

cRNA Preparation and Microinjection

-

Linearize the plasmid DNA containing the human α7 nAChR subunit cDNA.

-

Synthesize capped cRNA in vitro using a commercially available T7 or SP6 mMESSAGE mMACHINE™ kit.

-

Purify the cRNA and dissolve it in RNase-free water to a final concentration of approximately 1 μg/μL.

-

Using a Nanoject injector, inject approximately 50 nL of the cRNA solution into each oocyte.

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording

-

Place an oocyte expressing α7 nAChRs in a recording chamber continuously perfused with Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.

-

Record whole-cell currents in response to the application of acetylcholine (ACh) and/or (-)-(S)-B-973B.

-

To assess potentiation, first apply a control concentration of ACh (e.g., 60 μM) to establish a baseline response. After a washout period, co-apply the same concentration of ACh with the desired concentration of (-)-(S)-B-973B.

-

To assess direct activation, apply (-)-(S)-B-973B alone to the oocyte.

-

Data acquisition and analysis can be performed using software such as pCLAMP. The peak current amplitude and the net charge (integral of the current over time) are key parameters to quantify.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying (-)-(S)-B-973B using TEVC.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Simplified signaling pathway of the α7 nAChR.

References

Application Notes: In Vivo Evaluation of (-)-(S)-B-973B Using the Formalin Test

Introduction

The formalin test is a widely utilized preclinical model for assessing the analgesic potential of novel therapeutic compounds. It is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain within a single assay. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic behavioral response. The initial phase (Phase 1), occurring within the first 5 minutes, is characterized by acute, sharp pain resulting from the direct activation of nociceptors. The subsequent late phase (Phase 2), typically observed 15-30 minutes post-injection, reflects a combination of inflammatory processes and central sensitization of the nervous system.

(-)-(S)-B-973B has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway, a neuro-immune signaling axis that regulates inflammation.[1][2][3] Activation of α7 nAChRs has been shown to suppress the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory pain conditions.[4][5] This document outlines a hypothetical protocol for the in vivo evaluation of (-)-(S)-B-973B's analgesic efficacy using the formalin test.

Mechanism of Action Postulate

(-)-(S)-B-973B, as a positive allosteric modulator of the α7 nAChR, is hypothesized to enhance the receptor's response to the endogenous agonist, acetylcholine. This potentiation of cholinergic signaling is expected to activate the cholinergic anti-inflammatory pathway. The downstream effects of this activation are believed to include the inhibition of the NF-κB signaling pathway and the activation of the JAK2/STAT3 pathway.[2][4] This cascade ultimately leads to a reduction in the synthesis and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory pain observed in the second phase of the formalin test.[3][6]

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data from an in vivo study evaluating the analgesic effect of (-)-(S)-B-973B in the formalin test.

| Treatment Group | Dose (mg/kg, i.p.) | N | Phase 1 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 1) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |

| Vehicle (Saline) | - | 10 | 55.2 ± 4.1 | - | 112.5 ± 8.7 | - |

| (-)-(S)-B-973B | 1 | 10 | 50.1 ± 3.8 | 9.2% | 95.3 ± 7.5 | 15.3% |

| (-)-(S)-B-973B | 3 | 10 | 42.5 ± 3.2* | 23.0% | 68.2 ± 5.9 | 39.4% |

| (-)-(S)-B-973B | 10 | 10 | 35.8 ± 2.9 | 35.1% | 41.7 ± 4.3 | 62.9% |

| Morphine (Positive Control) | 5 | 10 | 15.3 ± 1.8 | 72.3% | 25.1 ± 2.5*** | 77.7% |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Experimental Protocols

1. Animals

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least 7 days and handled for 3 days prior to the experiment to minimize stress.

2. Compound Administration

-

Test Compound: (-)-(S)-B-973B should be dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).

-

Positive Control: Morphine sulfate should be dissolved in 0.9% saline.

-

Administration Route: Intraperitoneal (i.p.) injection.

-

Dosing Volume: 5 ml/kg body weight.

-

Timing: The test compound or vehicle should be administered 30 minutes prior to the formalin injection.

3. Formalin Test Procedure

-

Acclimation to Observation Chambers: On the day of the experiment, animals should be placed in individual transparent observation chambers for at least 30 minutes to acclimate.

-

Formalin Injection: A 2.5% formalin solution is prepared by diluting commercial formaldehyde (37%) in 0.9% saline. 50 µL of the 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

-

Behavioral Observation: Immediately after the formalin injection, the animal is returned to the observation chamber. The cumulative time spent licking the injected paw is recorded for two distinct periods:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.

-

-

Data Analysis: The total licking time in each phase is calculated for each animal. The percentage of inhibition of the nociceptive response is calculated using the following formula: % Inhibition = [ (Vehicle Mean - Treated Mean) / Vehicle Mean ] x 100

4. Statistical Analysis

-

Data should be expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.

-

A p-value of less than 0.05 is considered statistically significant.

Visualizations

References

- 1. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 4. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of (-)-(S)-B-973B: A Detailed Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the asymmetric synthesis of (-)-(S)-B-973B, a potent α7 nicotinic acetylcholine receptor (nAChR) ago-positive allosteric modulator (ago-PAM). The synthesis is achieved with a high degree of enantioselectivity, yielding the final compound in 99% enantiomeric excess (ee). The key to this stereocontrol is a Corey-Bakshi-Shibata (CBS) reduction of a ketone intermediate.

Synthetic Strategy Overview

The asymmetric synthesis of (-)-(S)-B-973B is a multi-step process commencing with the formation of a core heterocyclic structure, followed by the introduction of a chiral center via an asymmetric reduction, and culminating in the coupling with a side chain.

Application Note: High-Throughput Chiral SFC for Rapid Enantiomeric Separation of B-973

Abstract

This application note details a robust and rapid method for the enantiomeric separation of the chiral pharmaceutical compound B-973 using Supercritical Fluid Chromatography (SFC). Chiral separation is a critical step in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] SFC offers a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, providing advantages such as higher speed, reduced organic solvent consumption, and lower operational costs.[3][4] This protocol outlines an efficient screening and optimization process on polysaccharide-based chiral stationary phases (CSPs), leading to a baseline resolution of B-973 enantiomers in under 10 minutes. This method is suitable for high-throughput screening, purity assessment, and small-scale preparative separations in a drug discovery and development environment.[3][4]

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial consideration for ensuring drug safety and efficacy. B-973 is a novel chiral compound in development, and the ability to resolve and quantify its enantiomers is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Supercritical Fluid Chromatography (SFC) has emerged as the technique of choice for chiral separations in the pharmaceutical industry due to its high efficiency, speed, and green credentials.[3][4] The mobile phase, typically composed of supercritical carbon dioxide and an alcohol co-solvent, has low viscosity and high diffusivity, which allows for faster separations and quicker column equilibration compared to liquid chromatography.[3]

This work presents a systematic approach to developing a chiral SFC method for B-973. The protocol involves an initial screening of several polysaccharide-based chiral stationary phases (CSPs) with standard co-solvents, followed by optimization of the mobile phase composition to achieve optimal resolution.

Experimental Conditions

Instrumentation

-

SFC System: Waters ACQUITY UPC² System (or equivalent)

-

Detector: Photodiode Array (PDA) Detector

-

Column Manager: Automated column switcher with 6 positions

-

Data System: Empower 3 (or equivalent)

Materials and Reagents

-

Compound: Racemic B-973 (assumed structure: a small molecule with a chiral center, soluble in alcohols).

-

Columns:

-

CHIRALPAK® IA, 4.6 x 150 mm, 5 µm

-

CHIRALPAK® IB, 4.6 x 150 mm, 5 µm

-

CHIRALPAK® IC, 4.6 x 150 mm, 5 µm

-

CHIRALCEL® OD-H, 4.6 x 150 mm, 5 µm

-

CHIRALCEL® OJ-H, 4.6 x 150 mm, 5 µm

-

-

Mobile Phase:

-

A: Supercritical CO₂ (SFC grade)

-

B (Co-solvent): Methanol, Ethanol (LC-MS grade)

-

-

Sample Diluent: Methanol

Method Development Workflow

A logical workflow is crucial for efficient method development. The process begins with sample preparation, followed by a column and co-solvent screening phase to identify promising separation conditions. The final step involves fine-tuning the selected conditions to optimize the separation.

Caption: Chiral SFC method development workflow for B-973.

Results and Discussion

Column and Co-solvent Screening

An initial screening was performed across five polysaccharide-based CSPs using a generic gradient of 5% to 40% co-solvent (Methanol and Ethanol) over 8 minutes. The results are summarized in Table 1. The CHIRALPAK® IC column provided the most promising initial separation with methanol as the co-solvent, showing partial resolution and the best peak shape.

Table 1: Summary of Initial Screening Results for B-973

| Column | Co-Solvent | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (R_s) | Observations |

| CHIRALPAK IA | Methanol | 5.12 | 5.12 | 0.00 | Co-elution |

| CHIRALPAK IB | Methanol | 6.34 | 6.55 | 0.85 | Poor peak shape |

| CHIRALPAK IC | Methanol | 4.88 | 5.21 | 1.45 | Partial separation, good peak shape |

| CHIRALCEL OD-H | Methanol | 7.01 | 7.01 | 0.00 | Co-elution |

| CHIRALCEL OJ-H | Methanol | 5.98 | 6.10 | 0.70 | Broad peaks |

| CHIRALPAK IC | Ethanol | 6.75 | 7.05 | 1.10 | Lower resolution than Methanol |

Screening Conditions: Flow Rate: 3.0 mL/min; ABPR: 1500 psi; Temp: 40°C; Gradient: 5-40% Co-solvent in 8 min.

Method Optimization

Based on the screening results, the CHIRALPAK® IC column with a methanol co-solvent was selected for optimization. An isocratic method was developed to improve resolution and reduce run time. The percentage of methanol was varied, and the effect on retention and resolution was recorded. Optimal separation was achieved with 20% methanol.

Table 2: Optimization of Isocratic Conditions for B-973 on CHIRALPAK IC

| Isocratic % Methanol | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Selectivity (α) | Resolution (R_s) |

| 15% | 7.15 | 8.02 | 1.25 | 2.15 |

| 20% | 5.41 | 6.05 | 1.24 | 2.25 |

| 25% | 4.23 | 4.65 | 1.22 | 1.98 |

Optimized Conditions: Flow Rate: 3.0 mL/min; ABPR: 1500 psi; Temp: 40°C.

The final optimized method provides a baseline resolution (R_s > 2.0) with a total run time of less than 8 minutes, making it highly suitable for routine analysis.

Conclusion

A highly efficient and rapid chiral SFC method was successfully developed for the enantiomeric separation of B-973. The final method, utilizing a CHIRALPAK® IC column with an isocratic mobile phase of 20% methanol in supercritical CO₂, provides excellent resolution and peak shape in a short analysis time. This application note demonstrates the power of a systematic screening approach in SFC for quickly achieving robust chiral separations, which is a critical capability in the pharmaceutical development pipeline.

Detailed Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of racemic B-973 standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to obtain a final concentration of 1.0 mg/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the solution to an appropriate autosampler vial.

-

-

Mobile Phase Co-solvent Preparation:

-

Pour a sufficient quantity of LC-MS grade methanol into the designated co-solvent reservoir for the SFC system.

-

Ensure the solvent line is properly purged before initiating any analysis.

-

Protocol 2: SFC System Setup and Operation (Optimized Method)

-

Install Column: Install the CHIRALPAK® IC (4.6 x 150 mm, 5 µm) column into the column manager.

-

Set System Conditions:

-

Flow Rate: 3.0 mL/min

-

Co-solvent (%B): 20% (Isocratic)

-

Co-solvent Identity: Methanol

-

Automated Back Pressure Regulator (ABPR): 1500 psi

-

Column Temperature: 40 °C

-